

A Comparative Guide to the NMR Characterization of Amino-PEG-Acids

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Compound of Interest

Compound Name: Amino-PEG32-acid

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For researchers, scientists, and drug development professionals leveraging polyethylene glycol (PEG) linkers in bioconjugation, PROTAC development, and drug delivery systems, a thorough understanding of their chemical structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this characterization. This guide provides a comparative overview of the NMR data for **Amino-PEG32-acid** and its alternatives, offering supporting experimental data and protocols to ensure accurate identification and quality assessment.

Introduction to Amino-PEG-Acids

Amino-PEG-acids are heterobifunctional linkers featuring a terminal amine group and a terminal carboxylic acid group, connected by a PEG chain. This structure allows for the sequential conjugation of two different molecules. The amine moiety can be coupled to activated esters or other electrophiles, while the carboxylic acid can be activated to react with primary amines. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. While "**Amino-PEG32-acid**" specifies a linker with 32 ethylene glycol units, a variety of Amino-PEG-acids with different PEG chain lengths are commercially available, offering flexibility in linker design.

Comparative NMR Data

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for a representative short-chain Amino-PEG-acid (Amino-PEG4-acid) and two longer-chain

alternatives. The data is compiled based on typical values observed for such structures in common deuterated solvents.

Table 1: Comparative ^1H NMR Data (Chemical Shifts in ppm)

Assignment	Amino-PEG4-acid	Amine-PEG-CH ₂ COOH (MW ~2000)	Amine-PEG-CH ₂ COOH (MW ~5000)
H ₂ N-CH ₂ -	~2.85 (t)	~2.85 (t)	~2.85 (t)
-CH ₂ -NH ₂	Broad singlet	Broad singlet	Broad singlet
-CH ₂ -O- (adjacent to NH ₂)	~3.50 (t)	~3.50 (t)	~3.50 (t)
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~3.64 (s, broad)	~3.64 (s, broad)	~3.64 (s, broad)
-O-CH ₂ -COOH	~4.10 (s)	~4.10 (s)	~4.10 (s)
-COOH	~11-12 (s, broad)	~11-12 (s, broad)	~11-12 (s, broad)

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH. 't' denotes a triplet and 's' denotes a singlet.

Table 2: Comparative ^{13}C NMR Data (Chemical Shifts in ppm)

Assignment	Amino-PEG4-acid	Amine-PEG-CH ₂ COOH (MW ~2000)	Amine-PEG-CH ₂ COOH (MW ~5000)
H ₂ N-CH ₂ -	~40.0	~40.0	~40.0
-CH ₂ -O- (adjacent to NH ₂)	~72.5	~72.5	~72.5
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~70.5	~70.5	~70.5
-O-CH ₂ -COOH	~68.0	~68.0	~68.0
-COOH	~172.0	~172.0	~172.0

Key Performance Characteristics

Beyond NMR, several other parameters are crucial for selecting the appropriate Amino-PEG-acid linker.

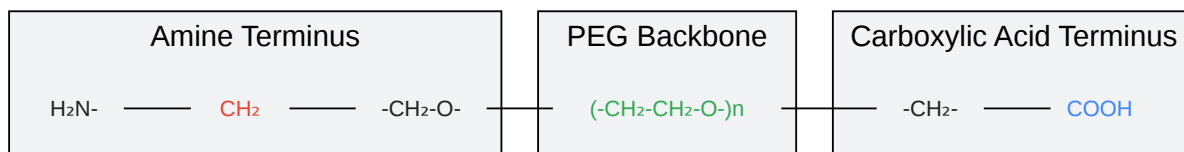
Table 3: Performance and Physical Characteristics

Parameter	Amino-PEG4-acid	Amine-PEG-CH ₂ COOH (MW ~2000)	Amine-PEG-CH ₂ COOH (MW ~5000)
Purity	Typically >95%	Typically >95%	Typically >95%
Solubility	Soluble in water and most organic solvents.	Soluble in water and most organic solvents.	Soluble in water and most organic solvents.
Appearance	White to off-white solid or viscous oil.	White to off-white solid.	White to off-white solid.

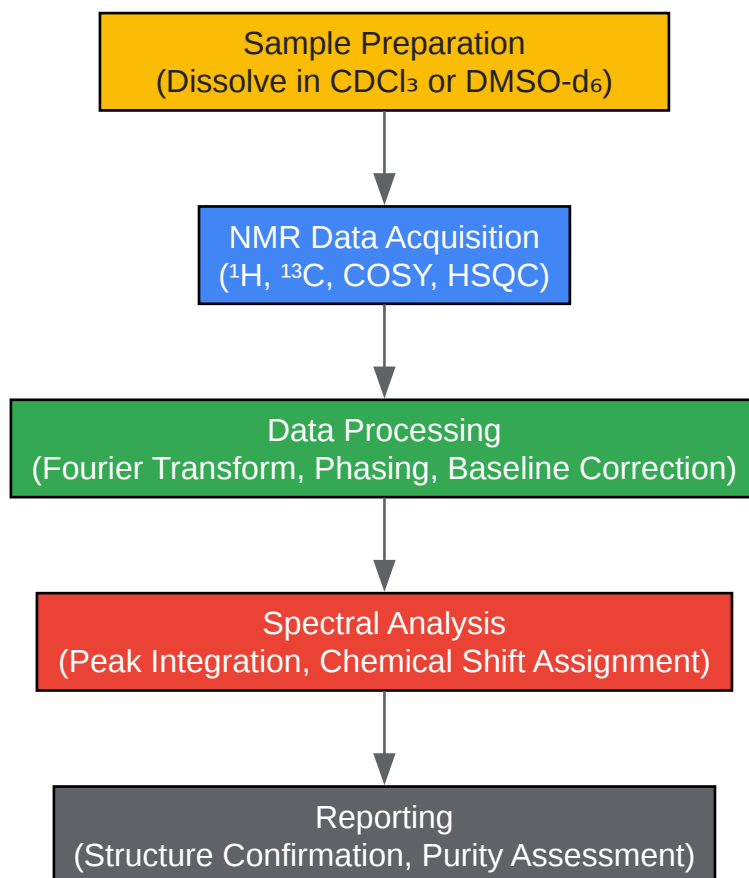
Visualizing the Structure and Workflow

The following diagrams, generated using Graphviz, illustrate the key structural features for NMR analysis and a typical experimental workflow.

Chemical Structure of an Amino-PEG-Acid



NMR Characterization Workflow

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